molecular formula C11H9N2NaO4 B2385561 sodium 2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetate CAS No. 2093997-56-7

sodium 2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetate

Cat. No. B2385561
CAS RN: 2093997-56-7
M. Wt: 256.193
InChI Key: NUBFQXUZSNKGTB-QRPNPIFTSA-M
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Description

The compound “sodium 2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Crystal Structure and Polymer Formation

Research on related benzodiazepine derivatives has led to insights into their crystal structure and potential for forming polymers. One study on a closely related compound, sodium 2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetate dihydrate, revealed its involvement in forming two-dimensional polymers, showcasing analgesic, anti-inflammatory, and antipyretic activities (Konovalova et al., 2021).

Synthesis and Spectroscopic Investigations

The synthesis and spectroscopic investigation of benzodiazepine derivatives, including efforts to synthesize various 1,4-benzothiazepine derivatives, underscore the versatility of these compounds in chemical synthesis. The reactions explored provide a foundation for understanding the chemical behavior and potential applications of sodium 2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetate in developing novel chemical entities (Szabo et al., 1987).

Catalysis and Reaction Mechanisms

Research into the catalytic properties of related compounds has highlighted their role in facilitating chemical reactions. For example, studies on sodium acetate have shown its utility in catalyzing reactions, providing pathways for the synthesis of β-keto esters and β-ketoamides under mild conditions, which might parallel applications for sodium 2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetate (Sridharan et al., 2010).

Antibacterial and Antioxidant Properties

The investigation into the antibacterial and antioxidant properties of related sodium compounds, such as sodium acetate, lactate, and citrate, in food preservation, particularly in refrigerated salmon, suggests a potential research avenue for sodium 2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetate in exploring its preservative properties or interactions with biological systems (Sallam, 2007).

properties

IUPAC Name

sodium;2-[(3S)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4.Na/c14-9(15)5-8-11(17)12-7-4-2-1-3-6(7)10(16)13-8;/h1-4,8H,5H2,(H,12,17)(H,13,16)(H,14,15);/q;+1/p-1/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBFQXUZSNKGTB-QRPNPIFTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N[C@H](C(=O)N2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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